molecular formula C6H5IO B1680319 3-Iodophenol CAS No. 626-02-8

3-Iodophenol

Cat. No. B1680319
CAS RN: 626-02-8
M. Wt: 220.01 g/mol
InChI Key: FXTKWBZFNQHAAO-UHFFFAOYSA-N
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Patent
US07420066B2

Procedure details

To a solution of 3-iodophenol (3.00 g, 13.6 mmol) in acetonitrile (50 mL) was added magnesium chloride (3.89 g, 40.9 mmol), triethylamine (7.6 mL, 55 mmol), and paraformaldehyde (1.64 g, 55 mmol). The reaction mixture was refluxed overnight, then neutralized with saturated aqueous ammonium chloride. The resultant red precipitate was removed by filtration, and the filtrate was extracted with ethyl acetate. The precipitate was dissolved in methanol and added to the combined organic extracts, which were then dried over magnesium sulfate. The solvent was removed under reduced pressure to provide an orange solid (5.4 g) as the crude product. This material was used in the subsequent step without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.[Cl-].[Mg+2].[Cl-].C(N(CC)CC)C.[CH2:19]=[O:20].[Cl-].[NH4+]>C(#N)C>[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH:19]=[O:20])=[C:4]([OH:8])[CH:3]=1 |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
IC=1C=C(C=CC1)O
Name
Quantity
3.89 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
7.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.64 g
Type
reactant
Smiles
C=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The resultant red precipitate was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
DISSOLUTION
Type
DISSOLUTION
Details
The precipitate was dissolved in methanol
ADDITION
Type
ADDITION
Details
added to the combined organic extracts, which
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=CC(=C(C=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: CALCULATEDPERCENTYIELD 160.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.